molecular formula C22H17N3O2 B186037 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 5696-56-0

2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No. B186037
CAS RN: 5696-56-0
M. Wt: 355.4 g/mol
InChI Key: RWPSMNXLMPFSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, also known as MPQC, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism Of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cancer cell death.

Biochemical And Physiological Effects

2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily optimized. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is also stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. However, 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. One potential direction is the development of novel cancer therapies based on the anti-cancer activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. Another potential direction is the study of the mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, which may lead to the identification of novel drug targets for cancer therapy. Additionally, the study of the anti-inflammatory and antioxidant activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide may lead to the development of novel therapies for other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves the reaction between 2-chloro-4-methoxyphenylamine and 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide in high yield and purity. The synthesis method has been extensively optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis, making it a promising candidate for the development of novel cancer therapies.

properties

CAS RN

5696-56-0

Product Name

2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)20-14-18(17-6-2-3-7-19(17)24-20)22(26)25-21-8-4-5-13-23-21/h2-14H,1H3,(H,23,25,26)

InChI Key

RWPSMNXLMPFSJD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.